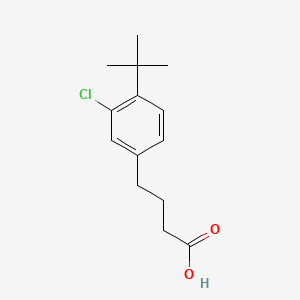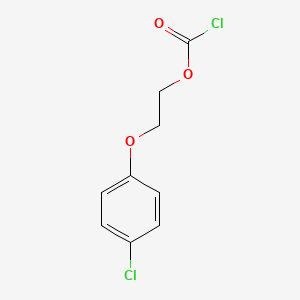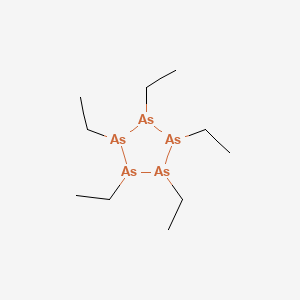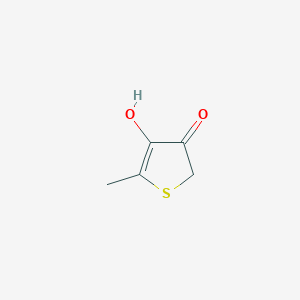
4-Hydroxy-5-methyl-3(2H)-thiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-methyl-3(2H)-thiophenone is an organic compound with the molecular formula C5H6O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a hydroxyl group and a methyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methyl-3(2H)-thiophenone can be achieved through several methods. One common approach involves the reaction of 2-methylthiophene with a suitable oxidizing agent to introduce the hydroxyl group at the 4-position. Another method involves the cyclization of a precursor compound containing the necessary functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-methyl-3(2H)-thiophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 4-oxo-5-methyl-3(2H)-thiophenone.
Reduction: Formation of 5-methyl-3(2H)-thiophenone.
Substitution: Formation of derivatives with different functional groups at the 5-position.
Scientific Research Applications
4-Hydroxy-5-methyl-3(2H)-thiophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methyl-3(2H)-thiophenone involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The sulfur atom in the thiophene ring can also play a role in the compound’s chemical behavior.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-5-methyl-3(2H)-furanone: A similar compound with an oxygen atom in place of the sulfur atom.
5-Methyl-3(2H)-thiophenone: Lacks the hydroxyl group present in 4-Hydroxy-5-methyl-3(2H)-thiophenone.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a sulfur atom in its structure. This combination imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
26494-09-7 |
|---|---|
Molecular Formula |
C5H6O2S |
Molecular Weight |
130.17 g/mol |
IUPAC Name |
4-hydroxy-5-methylthiophen-3-one |
InChI |
InChI=1S/C5H6O2S/c1-3-5(7)4(6)2-8-3/h7H,2H2,1H3 |
InChI Key |
GIVVLEIYPVKDNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CS1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B14682912.png)
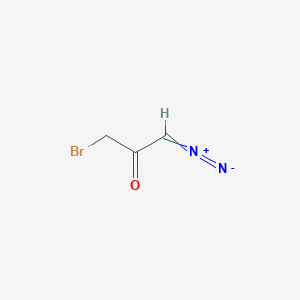
![4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione](/img/structure/B14682922.png)
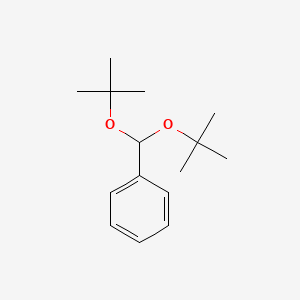
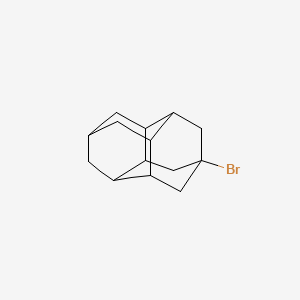
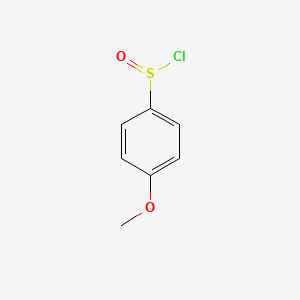

![N-[4-(cyclopentylmethyl)cyclohexyl]acetamide](/img/structure/B14682954.png)


